molecular formula C14H21N3O3 B2868655 N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920416-64-4

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2868655
CAS RN: 920416-64-4
M. Wt: 279.34
InChI Key: HXEMJTZZTZBBJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide contains a total of 41 bonds. These include 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 tertiary amine (aromatic), and 1 ether (aliphatic) .

Scientific Research Applications

Stereochemistry and NMR Data of Cyclopeptide Alkaloids

Research into the stereochemistry and NMR data of cyclopeptide alkaloids highlights the importance of structural analysis in understanding the biological activities of complex organic molecules. The detailed characterization of such compounds can shed light on their potential applications in drug discovery and development (Nisar et al., 2010).

Amidines and Their Chemical Sensitivities

Studies on amidines, particularly the influence of substitution on their chemical properties, can provide valuable information for the synthesis of novel compounds with specific biological or chemical activities. This type of research contributes to the design of new molecules with potential applications in various fields, including pharmacology and materials science (Oszczapowicz & Krawczyk, 1989).

Light-Switchable Polymers

The development of light-switchable polymers demonstrates the intersection of chemistry and materials science, where chemical compounds are engineered to change properties in response to external stimuli, such as light. These advancements have significant implications for biomedical applications, including controlled drug release and tissue engineering (Sobolčiak et al., 2013).

N-Type Dopants for Electronic Applications

Research on n-type dopants, such as oligoarylamine-substituted benzimidazole derivatives, underscores the role of organic chemistry in the development of electronic materials. These compounds can enhance the electrical conductivity of thin films, opening new avenues for the creation of more efficient electronic devices (Uebe et al., 2018).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(9-20-4)15-13(18)14(19)16-11-5-7-12(8-6-11)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEMJTZZTZBBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide

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